![molecular formula C18H19NO2 B174690 Glycine, N-(diphenylmethylene)-, 1-methylethyl ester CAS No. 119244-11-0](/img/structure/B174690.png)
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester
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Overview
Description
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester, commonly known as IEM, is a compound that belongs to the family of alpha-amino acid esters. It is a white crystalline powder that is widely used in scientific research due to its various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of IEM is not fully understood, but it is believed to be due to its ability to form stable iminium ions with carbonyl compounds. These iminium ions act as intermediates in various organic reactions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
IEM has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using IEM in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective reagent. However, one of the limitations of using IEM is its potential toxicity, which can be harmful to researchers if not handled properly.
Future Directions
There are several future directions for the use of IEM in scientific research. One of the potential areas of research is the development of new drugs for the treatment of inflammatory diseases and cancer. Another potential area of research is the synthesis of new compounds using IEM as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of IEM and its potential toxicity.
Conclusion:
In conclusion, IEM is a compound that is widely used in scientific research due to its various biochemical and physiological effects. Its synthesis method is relatively easy, and it has been found to be an effective catalyst in various organic reactions. While it has several advantages for lab experiments, it also has potential limitations. There are several future directions for the use of IEM in scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of IEM involves the reaction of glycine ethyl ester hydrochloride with benzophenone in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous ethanol as the solvent, and the product is obtained after purification through recrystallization.
Scientific Research Applications
IEM is widely used in scientific research as a reagent for the synthesis of various compounds such as peptides, amino acids, and heterocyclic compounds. It is also used as a chiral auxiliary in asymmetric synthesis. IEM has been found to be an effective catalyst in various organic reactions such as Michael addition, aldol reaction, and Mannich reaction.
properties
IUPAC Name |
propan-2-yl 2-(benzhydrylideneamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-17(20)13-19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPWSVAEFSRPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(diphenylmethylene)-, 1-methylethyl ester |
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